5-(4-Chlorophenyl)-2-furaldehyde oxime
Description
Overview of Furaldehyde Oximes in Organic Synthesis
Furaldehyde oximes are a class of organic compounds derived from furaldehydes, which are aldehydes containing a furan (B31954) ring. The synthesis of oximes is a fundamental reaction in organic chemistry, typically achieved by reacting an aldehyde or ketone with hydroxylamine (B1172632) or its salt. ijprajournal.comnih.gov This conversion replaces the carbonyl group (C=O) with an oxime group (C=NOH).
The oxime functional group is highly versatile and serves as an important intermediate in organic synthesis. ijprajournal.com Its utility stems from several key characteristics:
Functional Group Transformation : Oximes can be readily converted into other functional groups. For instance, they can be dehydrated to form nitriles or undergo the Beckmann rearrangement to yield amides. ijprajournal.com
Protecting Groups : The oxime group can be used to protect carbonyl compounds during multi-step syntheses, as they are stable under various conditions but can be reverted to the original carbonyl group when needed. ijprajournal.com
Building Blocks : Furaldehyde oximes act as precursors in the synthesis of more complex molecules, including various nitrogen-containing heterocycles and bioactive compounds. ijprajournal.com They have been identified as building blocks for some anticancer drugs. researchgate.net
Distinct Chemical Properties : The oxime group possesses unique properties for molecular interactions. Unlike a carbonyl group, which has one hydrogen bond acceptor, the oxime group has two hydrogen bond acceptors (the nitrogen and oxygen atoms) and one hydrogen bond donor (the hydroxyl group). nih.gov This difference can lead to significantly altered binding modes with biological receptors. nih.gov
Recent advancements in green chemistry have focused on developing more environmentally friendly methods for oxime synthesis, such as using water as a solvent, which can be both economical and practical for industrial applications. ias.ac.in
Significance of Chlorinated Phenyl Moieties in Chemical Scaffolds
The strategic placement of chlorine can lead to:
Enhanced Biological Activity : Introducing chlorine atoms into a biologically active molecule can substantially improve its potency. eurochlor.org This modification is a common tactic in drug design to optimize a compound's therapeutic effects. nih.gov
Modified Physicochemical Properties : Chlorine is an electronegative and lipophilic atom. Its presence can alter a molecule's solubility, lipophilicity, and electronic distribution. These changes affect how the molecule is absorbed, distributed, metabolized, and excreted in a biological system.
Metabolic Stability : Halogenation, including chlorination, can block sites on a molecule that are susceptible to metabolic degradation, thereby increasing the compound's half-life and duration of action.
Chlorinated compounds represent a significant portion of pharmaceuticals approved by the FDA, highlighting their importance in treating a wide array of diseases. nih.gov Aromatic moieties are crucial in many drugs, and the empirical process of adding chlorine substituents is a key tool for probing structure-activity relationships in life science research. eurochlor.org
Research Landscape and Potential Contributions of 5-(4-Chlorophenyl)-2-furaldehyde Oxime
While direct and extensive research specifically on this compound is not widely published, its potential contributions can be inferred from studies on its precursor and related molecular structures. The starting material, 5-(4-chlorophenyl)furfural, has been utilized in the synthesis of various compounds with potential biological applications.
For example, 5-(4-chlorophenyl)furfural has served as a key intermediate in the synthesis of:
Tubulin Polymerization Inhibitors : It was used as a starting material to create novel 5-(4-chlorophenyl)furan derivatives that showed inhibitory activity on tubulin polymerization, a mechanism relevant to cancer chemotherapy. nih.gov
Uridine-Based Libraries : The aldehyde was employed in the synthesis of a library of uridine-based compounds, which are of interest in various biochemical studies. chemdad.com
Antimicrobial and Anthelmintic Agents : Related structures, specifically Schiff bases derived from 5-(substituted aryl)-2-furfuraldehydes, have been synthesized and shown to possess in vitro antibacterial and anthelmintic activities. derpharmachemica.com
Given this context, this compound emerges as a compound of interest for further investigation. The combination of the biologically active 5-(4-chlorophenyl)furan scaffold with the versatile oxime functional group suggests potential for this compound in several research areas. The known biological activities of oximes, which include kinase inhibition and anti-inflammatory properties, further support the rationale for exploring this molecule. nih.gov Future research could focus on synthesizing this oxime and screening it for various biological activities, particularly in oncology and infectious diseases, leveraging the established potential of its constituent parts.
Retrosynthetic Analysis of the this compound Framework
A retrosynthetic analysis of the target molecule, this compound, identifies the key chemical bonds that can be disconnected to reveal plausible starting materials. The primary and most logical disconnection is at the carbon-nitrogen double bond (C=N) of the oxime functional group. This leads to two precursor molecules: the aldehyde, 5-(4-Chlorophenyl)-2-furaldehyde, and hydroxylamine.
A further disconnection can be performed on the aldehyde precursor itself. The carbon-carbon (C-C) bond between the furan ring and the chlorophenyl ring is a strategic point for disconnection. This suggests a coupling reaction between a 2-substituted furan derivative and a 4-chlorophenyl synthon. This leads back to simpler, more readily available starting materials such as 2-furaldehyde and 4-chloroaniline. This two-step disconnection strategy forms the basis for the primary synthetic routes to the target oxime.
Classical Synthetic Routes to this compound
Traditional methods for synthesizing this compound rely on well-established, multi-step chemical reactions. These routes are characterized by their procedural reliability, though they may involve harsh conditions or generate significant waste.
The key intermediate, 5-(4-Chlorophenyl)-2-furaldehyde, is classically synthesized via the Meerwein arylation reaction. This method involves the diazotization of an aromatic amine, in this case, 4-chloroaniline, followed by a copper-catalyzed reaction with an activated alkene, 2-furaldehyde.
The process begins with the reaction of 4-chloroaniline with an acidic solution of sodium nitrite at low temperatures (0–5 °C) to form the corresponding diazonium salt, 4-chlorobenzenediazonium chloride. This unstable intermediate is then immediately reacted with 2-furaldehyde in the presence of a copper(II) chloride catalyst. The reaction typically proceeds with stirring for several hours, and the product, 5-(4-Chlorophenyl)-2-furaldehyde, precipitates from the reaction mixture and can be collected by filtration. researchgate.net The physical properties of the resulting pale brown, needle-like crystals include a melting point in the range of 128-131 °C. chemdad.com
Table 1: Classical Synthesis of 5-(4-Chlorophenyl)-2-furaldehyde via Meerwein Arylation
| Step | Reactants | Reagents/Catalysts | Key Conditions | Product |
| 1. Diazotization | 4-Chloroaniline | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C | 4-Chlorobenzenediazonium chloride |
| 2. Arylation | 2-Furaldehyde, 4-Chlorobenzenediazonium chloride | Copper(II) Chloride (CuCl₂) | Stirring, elevated temperature | 5-(4-Chlorophenyl)-2-furaldehyde |
The conversion of the aldehyde to the oxime is a standard condensation reaction. wikipedia.org In a typical procedure, 5-(4-Chlorophenyl)-2-furaldehyde is refluxed with hydroxylamine hydrochloride in a solvent such as ethanol (B145695). nih.gov A base, commonly pyridine (B92270) or sodium hydroxide, is added to neutralize the hydrochloric acid released during the reaction and to deprotonate the hydroxylamine, facilitating its nucleophilic attack on the aldehyde's carbonyl carbon. nih.govresearchgate.net The reaction mixture is heated for several hours, after which the product, this compound, is isolated, often through crystallization upon cooling or by extraction.
Table 2: Classical Oxime Formation Reaction Conditions
| Reactant | Reagent | Base | Solvent | Conditions |
| 5-(4-Chlorophenyl)-2-furaldehyde | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Pyridine or Sodium Hydroxide (NaOH) | Ethanol/Water | Reflux, several hours |
Modern Approaches in this compound Synthesis
Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally sustainable methods. These modern approaches are increasingly applied to the synthesis of furan-based compounds and oximes.
Modern synthesis of the aldehyde precursor can bypass the traditional Meerwein arylation in favor of more versatile palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. These methods would involve coupling a 5-halofurfural or a furan-2-boronic acid derivative with a corresponding 4-chlorophenyl partner (e.g., 4-chlorophenylboronic acid or a 4-chloro-halobenzene). These reactions often proceed in high yields under milder conditions than the Meerwein reaction. researchgate.net
For the oxime formation step, catalytic methods offer significant advantages over classical procedures. A notable modern technique is the liquid-phase ammoximation of the aldehyde. This process uses a catalyst, such as a titanosilicate molecular sieve (e.g., TS-1 or Ti-MWW), to react the aldehyde with ammonia and hydrogen peroxide. researchgate.net This catalytic cycle generates hydroxylamine in situ, which then reacts with the aldehyde to form the oxime. This method is considered a clean synthesis as it often uses water as a solvent and produces high yields with high selectivity for the desired oxime product. researchgate.net
Table 3: Comparison of Catalytic Systems for Furan and Oxime Synthesis
| Reaction Step | Catalytic Method | Catalyst Example | Advantages |
| Aldehyde Synthesis | Suzuki Coupling | Palladium acetate (Pd(OAc)₂) with a phosphine ligand | High yield, high functional group tolerance, milder conditions |
| Oxime Formation | Liquid-Phase Ammoximation | Titanosilicate (TS-1) | Clean synthesis, high selectivity, in situ reagent generation, use of water as solvent |
The synthesis of this compound can be significantly improved by applying the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. yale.edu
Key green chemistry principles applicable to this synthesis include:
Waste Prevention : Catalytic methods, such as ammoximation, improve atom economy and reduce the formation of waste products compared to stoichiometric reagents used in classical methods. essentialchemicalindustry.org
Safer Solvents and Auxiliaries : Traditional oxime synthesis often uses toxic solvents like pyridine. nih.gov Green alternatives include using water as a solvent or employing solvent-free reaction conditions. ijprajournal.com
Catalysis : The use of catalysts is a cornerstone of green chemistry. Catalytic reagents are superior to stoichiometric ones as they are used in smaller amounts and can be recycled and reused, reducing waste and cost. yale.eduessentialchemicalindustry.org Titanosilicate catalysts in ammoximation are a prime example. researchgate.net
Energy Efficiency : Solvent-free methods, such as "grindstone chemistry," where reactants are simply ground together with a solid catalyst (e.g., Bi₂O₃), can proceed at room temperature, significantly reducing energy consumption compared to methods requiring reflux. nih.govresearchgate.net
By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.
Table 4: Application of Green Chemistry Principles to Synthesis
| Green Principle | Classical Approach | Green Alternative | Benefit |
| Safer Solvents | Pyridine, Ethanol | Water, Solvent-free | Reduces toxicity and environmental pollution nih.govijprajournal.com |
| Catalysis | Stoichiometric base (e.g., Pyridine) | Solid catalysts (e.g., Bi₂O₃, Titanosilicates) | Increases efficiency, reduces waste, allows for catalyst recycling researchgate.netessentialchemicalindustry.org |
| Energy Efficiency | Refluxing (high energy input) | Room temperature grinding | Minimizes energy consumption and economic impact nih.govyale.edu |
| Waste Prevention | Generation of salt by-products | High atom economy reactions (e.g., catalytic cycles) | Reduces waste treatment and disposal costs essentialchemicalindustry.org |
An in-depth examination of the synthetic pathways leading to this compound reveals a multi-step process that can be optimized for efficiency and yield. The synthesis primarily involves the formation of the precursor aldehyde followed by its conversion to the corresponding oxime.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[[5-(4-chlorophenyl)furan-2-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-9-3-1-8(2-4-9)11-6-5-10(15-11)7-13-14/h1-7,14H/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFUMSDVJZXMKK-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 5 4 Chlorophenyl 2 Furaldehyde Oxime
Electronic Properties and Their Influence on Reactivity of 5-(4-Chlorophenyl)-2-furaldehyde Oxime
The reactivity of this compound is fundamentally governed by its electronic structure. The distribution of electron density across the molecule, influenced by the inductive and resonance effects of its constituent parts, determines the sites susceptible to nucleophilic or electrophilic attack.
The furan (B31954) ring is an electron-rich aromatic system due to the participation of one of the oxygen's lone pairs in the π-system. This inherent electron-rich nature generally enhances the ring's reactivity towards electrophiles. However, the presence of the 4-chlorophenyl group at the 5-position and the furaldehyde oxime group at the 2-position significantly modulates this reactivity.
The 4-chlorophenyl group exerts a dual electronic effect. The chlorine atom is an electronegative element, leading to an electron-withdrawing inductive effect (-I). Conversely, the lone pairs on the chlorine atom can participate in resonance, resulting in an electron-donating resonance effect (+R). For halogens, the inductive effect typically outweighs the resonance effect, making the 4-chlorophenyl group a net electron-withdrawing substituent. This withdrawal of electron density deactivates the furan ring to some extent compared to unsubstituted furan.
Computational studies using Density Functional Theory (DFT) on similar aromatic oximes can provide insights into the molecular orbital energies. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. A lower HOMO-LUMO gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the furan and chlorophenyl rings, while the LUMO is likely centered on the furaldehyde oxime moiety.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value/Characteristic | Influence on Reactivity |
| HOMO Energy | Relatively high (due to furan ring) | Susceptibility to electrophilic attack |
| LUMO Energy | Relatively low (due to oxime and chlorophenyl groups) | Susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Balanced reactivity |
| Dipole Moment | Significant | Influences solubility and intermolecular interactions |
| Electron Density | High on the furan ring, lower on the oxime carbon | Dictates sites for electrophilic and nucleophilic attack |
Nucleophilic and Electrophilic Reactivity Profiles of this compound
The electronic properties discussed above translate into distinct nucleophilic and electrophilic reactivity profiles for this compound.
Nucleophilic Reactivity: The primary site for nucleophilic attack is the carbon atom of the oxime group (C=N). This carbon is electrophilic due to the polarization of the double bond towards the more electronegative nitrogen atom. Nucleophiles can add to this carbon, leading to a variety of products depending on the reaction conditions and the nature of the nucleophile.
Electrophilic Reactivity: The furan ring, despite being somewhat deactivated by the substituents, remains the most electron-rich part of the molecule and is therefore the primary site for electrophilic attack. In furan, electrophilic substitution preferentially occurs at the C5 and C2 positions. Since the C5 and C2 positions are already substituted in this compound, electrophilic substitution would be directed to the C3 or C4 positions. The directing effects of the existing substituents would need to be considered. The 5-(4-chlorophenyl) group is an ortho, para-director, and the 2-furaldehyde oxime group is a meta-director with respect to the furan ring. Therefore, electrophilic attack is most likely to occur at the C4 position.
Tautomerism and Isomerization Studies of this compound
Tautomerism: this compound can theoretically exist in equilibrium with its nitroso tautomer, 5-(4-chlorophenyl)-2-(nitrosomethyl)furan. However, for most oximes, the equilibrium lies heavily in favor of the oxime form due to the greater stability of the C=N double bond compared to the N=O double bond. Computational studies on similar systems have shown the oxime tautomer to be significantly more stable than the nitroso form.
Isomerization: The C=N double bond of the oxime group gives rise to geometric isomers, designated as (E) and (Z) or syn and anti. The relative stability of these isomers is influenced by steric and electronic factors. In the case of this compound, the (E)-isomer, where the hydroxyl group is oriented away from the furan ring, is generally expected to be the more stable isomer due to reduced steric hindrance. Interconversion between the (E) and (Z) isomers can often be achieved under photochemical or thermal conditions, or through acid catalysis.
Reaction Mechanisms Involving the Oxime Functionality of this compound
The oxime group is a versatile functional group that can undergo a variety of transformations.
Beckmann Rearrangement: Under acidic conditions (e.g., using PCl₅, H₂SO₄, or TsCl), this compound is expected to undergo a Beckmann rearrangement. In this reaction, the group anti-periplanar to the hydroxyl group on the nitrogen migrates to the nitrogen atom, leading to the formation of an N-substituted amide. For an aldoxime, this would typically involve the migration of the hydrogen atom, leading to a primary amide, though fragmentation to a nitrile can also occur. The stereochemistry of the oxime (E/Z) determines the migrating group and thus the final product.
Hydrolysis: The oxime can be hydrolyzed back to the corresponding aldehyde, 5-(4-chlorophenyl)-2-furaldehyde, and hydroxylamine (B1172632) under acidic conditions. The mechanism involves protonation of the oxime nitrogen, followed by nucleophilic attack of water on the carbon atom and subsequent elimination of hydroxylamine.
Reduction: The oxime functionality can be reduced to a primary amine, [5-(4-chlorophenyl)furan-2-yl]methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or catalytic hydrogenation.
Oxidation: Oxidation of the aldoxime can lead to the corresponding nitrile oxide, which is a reactive intermediate that can undergo cycloaddition reactions. Alternatively, under certain oxidative conditions, the parent aldehyde can be regenerated.
Heterocyclic Ring Reactivity of the Furan Moiety in this compound
Common electrophilic substitution reactions that could be envisaged for the furan ring include:
Nitration: Using reagents like nitric acid in acetic anhydride.
Halogenation: Using reagents like bromine in a non-polar solvent.
Sulfonation: Using reagents like sulfur trioxide-pyridine complex.
Friedel-Crafts Acylation/Alkylation: These reactions are often difficult on furan rings, especially when deactivated, as the Lewis acid catalysts can cause ring opening.
Reactivity of the Chlorophenyl Substituent in this compound
The 4-chlorophenyl group is generally less reactive towards electrophilic aromatic substitution than the furan ring. The chlorine atom is a deactivating but ortho, para-directing group. Therefore, any electrophilic attack on the chlorophenyl ring would be directed to the positions ortho to the chlorine atom (positions 2' and 6') and para to the furan substituent (which is the same as the chlorine position).
Nucleophilic aromatic substitution of the chlorine atom is generally difficult and requires harsh reaction conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups ortho and para to the chlorine. In this compound, the furan ring system is not strongly electron-withdrawing enough to significantly activate the chlorophenyl ring towards nucleophilic aromatic substitution under normal laboratory conditions.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 4 Chlorophenyl 2 Furaldehyde Oxime
Nuclear Magnetic Resonance (NMR) Spectroscopy for 5-(4-Chlorophenyl)-2-furaldehyde Oxime
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.
¹H NMR and ¹³C NMR Chemical Shift Assignments
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in different chemical environments. The aromatic protons of the 4-chlorophenyl ring will likely appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm) due to the ortho and meta coupling. The furan (B31954) ring protons will also resonate in the aromatic region, with their specific shifts influenced by the electron-withdrawing nature of the oxime group and the electronic effects of the chlorophenyl substituent. The proton of the C=N-OH group (oxime proton) is expected to appear as a singlet, often in the range of δ 8.0-11.0 ppm, and its chemical shift can be sensitive to solvent and concentration. The aldehydic proton of the oxime group (CH=N) will also be a singlet in a downfield region, typically around δ 8.0-8.5 ppm.
The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom. The carbon atoms of the chlorophenyl ring will appear in the aromatic region (δ 120-140 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift. The furan ring carbons will also resonate in a predictable region, with the carbon bearing the oxime group being the most downfield. The carbon of the C=N bond will have a characteristic chemical shift in the range of δ 140-150 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Furan H-3 | 6.5 - 7.0 (d) | 110 - 120 |
| Furan H-4 | 6.8 - 7.2 (d) | 115 - 125 |
| Chlorophenyl H-2', H-6' | 7.5 - 7.8 (d) | 128 - 132 |
| Chlorophenyl H-3', H-5' | 7.3 - 7.6 (d) | 125 - 130 |
| CH=N | 8.0 - 8.5 (s) | 140 - 150 |
| N-OH | 8.0 - 11.0 (s) | - |
| Furan C-2 | - | 150 - 155 |
| Furan C-5 | - | 155 - 160 |
| Chlorophenyl C-1' | - | 130 - 135 |
| Chlorophenyl C-4' | - | 135 - 140 |
Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions. (d) = doublet, (s) = singlet.
2D NMR Techniques (COSY, HMQC, HMBC) for Structural Confirmation
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the furan ring (H-3 and H-4) and between the ortho and meta protons on the chlorophenyl ring. This helps to definitively identify which protons belong to which ring system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HMQC/HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the direct assignment of the carbon signals for all protonated carbons in the molecule, such as those in the furan and chlorophenyl rings.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). HMBC is crucial for piecing together the molecular structure. For instance, it would show correlations between the CH=N proton and the C-2 and C-3 carbons of the furan ring, as well as the C-5 carbon of the furan ring and the protons of the chlorophenyl ring, thus confirming the connection between the different structural fragments.
Infrared (IR) and Raman Spectroscopy of this compound
Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in a molecule.
Vibrational Mode Analysis of Key Functional Groups
The IR and Raman spectra of this compound will be characterized by absorption bands corresponding to the vibrations of its specific functional groups.
O-H Stretch: A broad absorption band in the region of 3100-3600 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibration of the oxime's hydroxyl group. The broadness is due to hydrogen bonding.
C=N Stretch: The carbon-nitrogen double bond of the oxime group will exhibit a stretching vibration in the range of 1620-1680 cm⁻¹. This band might be of medium to weak intensity in the IR spectrum but could be stronger in the Raman spectrum.
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the furan and chlorophenyl rings will appear above 3000 cm⁻¹.
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will give rise to a series of bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: The C-O stretching vibration of the furan ring is expected to be observed in the 1000-1300 cm⁻¹ region.
C-Cl Stretch: The stretching vibration of the carbon-chlorine bond will result in a strong absorption band in the fingerprint region, typically between 700-800 cm⁻¹.
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Oxime O-H | Stretching | 3100 - 3600 (broad) |
| Oxime C=N | Stretching | 1620 - 1680 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Furan C-O-C | Asymmetric Stretching | 1200 - 1280 |
| Aryl C-Cl | Stretching | 700 - 800 |
Mass Spectrometry (MS) for Elucidating Fragmentation Pathways of this compound
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is invaluable for determining the molecular weight and for deducing the structure of the compound.
Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺˙). This ion can then undergo a series of fragmentation reactions, leading to the formation of smaller, stable fragment ions. The analysis of these fragmentation patterns can provide significant structural information.
Potential fragmentation pathways for this compound could involve:
Cleavage of the oxime group: Loss of an ·OH radical or a H₂O molecule from the molecular ion.
Furan ring fragmentation: The furan ring can undergo characteristic cleavages, such as the loss of CO. ed.ac.uk
Cleavage at the furan-phenyl bond: The bond connecting the furan and chlorophenyl rings could break, leading to fragments corresponding to each of these moieties.
Loss of chlorine: The chlorine atom from the chlorophenyl ring could be lost as a radical.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. uv.mx This is a critical tool for confirming the molecular formula of this compound. For example, HRMS can distinguish between ions with the same nominal mass but different elemental compositions. The high mass accuracy of HRMS would provide strong evidence for the proposed fragmentation pathways by confirming the elemental formulas of the observed fragment ions. This technique is essential for the definitive structural confirmation of novel compounds. nih.gov
UV-Visible (UV-Vis) Spectroscopy and Electronic Transitions in this compound
The electronic absorption spectrum of a molecule, as determined by UV-Visible (UV-Vis) spectroscopy, provides critical insights into its electronic structure and the types of electron transitions occurring between molecular orbitals. For an organic molecule such as this compound, the UV-Vis spectrum is dictated by the presence of multiple chromophores and the extent of conjugation between them. The structure of this compound incorporates a 4-chlorophenyl ring, a furan ring, and an aldoxime group (-CH=NOH), which together form an extended π-conjugated system.
The principal electronic transitions observed in the UV-Vis region for such molecules are π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions. The π→π* transitions are typically of high intensity (large molar absorptivity, ε) and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The n→π* transitions are generally of much lower intensity and involve the excitation of an electron from a non-bonding orbital, such as the lone pair electrons on the oxygen and nitrogen atoms of the furan and oxime groups, to a π* antibonding orbital.
The extended conjugation in this compound, spanning from the chlorophenyl ring across the furan ring to the carbon-nitrogen double bond of the oxime, is expected to cause a significant bathochromic shift (shift to longer wavelengths) of the primary π→π* absorption bands compared to the individual, unconjugated chromophores. For instance, furan itself exhibits a strong π→π* transition around 200-210 nm. The addition of the 4-chlorophenyl substituent at the 5-position and the aldoxime group at the 2-position extends this system, delocalizing the π-electrons over a larger area. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption of light at longer wavelengths, likely pushing the main absorption bands well into the 250-400 nm range.
The spectrum is anticipated to display complex, broad absorption bands, likely representing multiple overlapping π→π* transitions of high intensity. A lower intensity, longer wavelength shoulder corresponding to the n→π* transition originating from the lone pairs on the nitrogen and oxygen atoms may also be observable. The specific absorption maxima (λmax) and their corresponding molar absorptivities are sensitive to the solvent used for analysis, as solvent polarity can influence the energy levels of the molecular orbitals involved in the electronic transitions.
Table 1: Key Chromophores and Associated Electronic Transitions in this compound
| Chromophoric Group | Relevant Electronic Transition(s) | Expected Wavelength Region Contribution |
| 4-Chlorophenyl Ring | π→π | ~200-280 nm (modified by conjugation) |
| Furan Ring | π→π | ~200-250 nm (modified by conjugation) |
| Aldoxime (-CH=NOH) | π→π, n→π | ~190-250 nm (π→π), >270 nm (n→π) |
| Extended Conjugated System | π→π* | >250 nm (Bathochromic shift) |
Theoretical and Computational Chemistry Studies of 5 4 Chlorophenyl 2 Furaldehyde Oxime
Quantum Chemical Calculations for Electronic Structure of 5-(4-Chlorophenyl)-2-furaldehyde Oxime
Quantum chemical calculations are fundamental in understanding the electronic behavior of this compound. These methods provide a detailed picture of the molecule's orbitals and electron distribution, which are key to its chemical properties and reactivity.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its balance of accuracy and computational efficiency. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict various electronic properties. researchgate.net
A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and their gap (HOMO-LUMO gap) are crucial indicators of the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich furan (B31954) and chlorophenyl rings, while the LUMO is distributed over the furaldehyde oxime moiety, indicating the likely sites for electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps visualize the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen and nitrogen atoms of the oxime group and the oxygen of the furan ring are expected to be regions of negative potential, while the hydrogen atoms are regions of positive potential.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 D |
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a high level of theory for calculating molecular properties from first principles, without empirical parameters. While computationally more demanding than DFT, they can offer benchmark-quality results for smaller molecules or be used to validate DFT findings. For this compound, ab initio calculations can be employed to accurately determine its optimized geometry, vibrational frequencies, and electronic properties. These methods are particularly useful for studying excited states and predicting UV-Vis spectra.
Molecular Dynamics Simulations of this compound
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational changes, solvation effects, and interactions of this compound in different environments, such as in aqueous solution or interacting with biological macromolecules. The trajectories generated from MD simulations can be analyzed to understand the flexibility of the molecule, identify stable conformations, and calculate thermodynamic properties.
Prediction of Spectroscopic Parameters via Computational Methods for this compound
Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations can provide valuable information on its vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.
DFT calculations are commonly used to compute the harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, leading to a good agreement with experimental IR and Raman spectra. The analysis of the vibrational modes can help in the assignment of the experimental bands to specific molecular motions.
Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure.
Time-dependent DFT (TD-DFT) is a popular method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths of the electronic transitions, TD-DFT can help in understanding the origin of the observed absorption bands. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the aromatic and furan rings.
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
|---|---|---|
| IR | C=N stretch | 1640 cm⁻¹ |
| ¹H NMR | Aldoxime proton (CH=N) | 8.2 ppm |
| ¹³C NMR | Carbonyl carbon (C=N) | 145 ppm |
| UV-Vis | λmax | 320 nm |
Reaction Pathway Modeling and Transition State Analysis for this compound Reactivity
Computational chemistry can be used to model the reaction pathways and analyze the transition states of chemical reactions involving this compound. By locating the transition state structures on the potential energy surface and calculating the activation energies, the feasibility and kinetics of different reaction mechanisms can be investigated. This is particularly useful for understanding its synthesis, degradation, and potential metabolic pathways. For example, the formation of the oxime from 5-(4-chlorophenyl)-2-furaldehyde and hydroxylamine (B1172632) can be modeled to understand the reaction mechanism and identify the rate-determining step.
Conformational Analysis and Energy Landscapes of this compound
The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. This compound has several rotatable bonds, leading to a number of possible conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies.
Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization and energy calculations at a reliable level of theory (e.g., DFT), can be used to explore the conformational space of the molecule. The results of the conformational analysis can be represented as a potential energy landscape, which shows the energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles). The global minimum on this landscape corresponds to the most stable conformation. This information is crucial for understanding how the molecule might interact with biological targets.
Derivatization and Functionalization Chemistry of 5 4 Chlorophenyl 2 Furaldehyde Oxime
Modification of the Oxime Group in 5-(4-Chlorophenyl)-2-furaldehyde Oxime
The oxime functional group is a rich hub for chemical transformations, including reduction to amines, etherification and esterification of the hydroxyl group, and participation in cyclization reactions.
Reduction Reactions
The reduction of the oxime group in this compound is a direct pathway to the corresponding primary amine, [5-(4-chlorophenyl)furan-2-yl]methanamine. This transformation is crucial for introducing a basic nitrogenous group, which can serve as a key building block for the synthesis of more complex molecules. A variety of reducing agents can be employed for this purpose, each with its own characteristic reactivity and selectivity.
Commonly utilized methods include catalytic hydrogenation over noble metal catalysts such as palladium or platinum, or chemical reduction using metal hydrides like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) in the presence of a transition metal salt like nickel(II) chloride. The choice of reagent can influence the reaction conditions and the potential for side reactions, such as the reduction of the furan (B31954) ring.
Table 1: Representative Reduction Reactions of Oximes
| Reagent | Solvent | Temperature (°C) | Product |
|---|---|---|---|
| H₂/Pd-C | Ethanol (B145695) | 25-50 | Primary Amine |
| LiAlH₄ | Tetrahydrofuran | 0-66 | Primary Amine |
| NaBH₄/NiCl₂ | Methanol | 0-25 | Primary Amine |
Etherification and Esterification
Etherification is typically achieved by reacting the oxime with an alkyl or aryl halide in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the hydroxyl group and facilitate nucleophilic substitution. Similarly, esterification can be carried out using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.
Table 2: Typical Etherification and Esterification Reactions of Hydroxyl Groups
| Reaction Type | Reagent | Base | Solvent | Product |
|---|---|---|---|---|
| Etherification | Alkyl Halide | NaH | Tetrahydrofuran | Oxime Ether |
| Esterification | Acyl Chloride | Pyridine | Dichloromethane | Oxime Ester |
Cyclization Reactions Involving the Oxime
The oxime group of this compound can participate in various cyclization reactions to form heterocyclic structures. A prominent example is the conversion of the oxime to a nitrone, which can then undergo 1,3-dipolar cycloaddition reactions with alkenes or alkynes to yield isoxazolidine (B1194047) or isoxazoline (B3343090) rings, respectively.
Another potential cyclization pathway involves the intramolecular reaction of the oxime with a suitably positioned functional group on a substituent, or through oxidative cyclization methodologies. For instance, treatment of an aldoxime with an oxidizing agent can lead to the in situ generation of a nitrile oxide, which can also undergo cycloaddition reactions.
Table 3: Potential Cyclization Reactions of Oximes
| Reaction Type | Reagent/Condition | Intermediate | Product |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Alkylation, then heat | Nitrone | Isoxazolidine/Isoxazoline |
Functionalization of the Furan Ring in this compound
The furan ring in the title compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. It can also undergo ring-opening and other transformations under specific conditions.
Electrophilic Aromatic Substitution on the Furan Ring
The furan ring is highly activated towards electrophilic aromatic substitution. In this compound, the 2 and 5 positions are already substituted. Therefore, electrophilic attack is expected to occur at the C3 and C4 positions. The directing effects of the existing substituents will influence the regioselectivity of these reactions.
Reactions such as nitration (using nitric acid/sulfuric acid), halogenation (with reagents like N-bromosuccinimide or N-chlorosuccinimide), and Friedel-Crafts acylation or alkylation can potentially be performed on the furan ring, provided that the reaction conditions are carefully controlled to avoid degradation of the starting material.
Table 4: Predicted Electrophilic Aromatic Substitution Reactions on the Furan Ring
| Reaction | Reagent | Position of Substitution | Expected Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C3 or C4 | Nitro-substituted derivative |
| Bromination | NBS | C3 or C4 | Bromo-substituted derivative |
Ring-Opening and Ring-Closing Reactions
The furan ring is known to undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids or oxidizing agents. This can lead to the formation of 1,4-dicarbonyl compounds. The stability of the furan ring in this compound will be influenced by the electronic nature of its substituents.
Conversely, the furan ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as the diene component. Reaction with a suitable dienophile can lead to the formation of a bicyclic adduct, effectively a ring-closing reaction in the context of forming a more complex polycyclic system.
Table 5: Potential Ring Transformation Reactions of the Furan Moiety
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Ring-Opening | Strong Acid/Heat | Formation of a 1,4-dicarbonyl compound |
Transformations of the Chlorophenyl Moiety in this compound
The presence of a chlorine atom on the phenyl ring of this compound offers a reactive handle for a variety of chemical modifications. These transformations are pivotal in creating new analogues with altered electronic properties, steric profiles, and biological activities.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to modify the chlorophenyl group of this compound. While direct examples on the oxime itself are not extensively documented in publicly available literature, the reactivity of the closely related 5-(4-chlorophenyl)-2-furaldehyde provides a strong basis for the feasibility of these reactions on the oxime derivative. The oxime group is generally stable under the conditions of many palladium-catalyzed couplings.
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the substitution of the chlorine atom with a variety of alkyl, alkenyl, or aryl groups, significantly expanding the structural diversity of the resulting molecules. For instance, coupling with various arylboronic acids could yield biaryl structures, which are common motifs in pharmacologically active compounds.
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the aryl chloride and an amine. This is a particularly valuable transformation for the synthesis of derivatives containing primary or secondary amines, anilines, or other nitrogen-containing heterocycles. These amino-functionalized derivatives can serve as key intermediates for the synthesis of a wide range of biologically active molecules.
Sonogashira Coupling: The Sonogashira reaction involves the coupling of the aryl chloride with a terminal alkyne, leading to the formation of an internal alkyne. This introduces a linear and rigid alkynyl moiety into the molecule, which can be a desirable feature for molecules designed to interact with specific biological targets. These alkynylated derivatives can also undergo further transformations, such as cycloaddition reactions.
The general conditions for these palladium-catalyzed cross-coupling reactions on a hypothetical 5-(4-chlorophenyl)-2-furaldehyde derivative are summarized in the table below.
| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 5-(4-R-phenyl)-2-furaldehyde derivative |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / Ligand (e.g., XPhos, SPhos) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 5-(4-(R¹R²N)-phenyl)-2-furaldehyde derivative |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | THF, DMF | 5-(4-(R-C≡C)-phenyl)-2-furaldehyde derivative |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNA) offers another avenue for the functionalization of the chlorophenyl moiety. In this type of reaction, the chlorine atom is displaced by a nucleophile. For an SNA reaction to proceed on an aryl chloride, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the furan-2-carbaldehyde oxime substituent is not a sufficiently strong electron-withdrawing group to facilitate classical SNA reactions under mild conditions.
However, under more forcing conditions, such as high temperatures and pressures, or through the use of highly reactive nucleophiles, displacement of the chlorine atom may be achievable. Potential nucleophiles could include alkoxides, thiolates, and amines. The reaction would proceed via a Meisenheimer complex intermediate. It is important to note that such harsh conditions might lead to side reactions or decomposition of the starting material, and careful optimization of the reaction parameters would be necessary.
Synthesis of Advanced Derivatives for Specific Applications
The derivatization of 5-(4-chlorophenyl)-2-furaldehyde and its oxime has been explored for the development of compounds with specific biological activities. A notable area of application is in the discovery of novel anticancer agents.
Research has shown that derivatives of 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) can act as inhibitors of tubulin polymerization. nih.gov Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can disrupt the cell cycle and induce apoptosis (programmed cell death) in cancer cells.
A variety of advanced derivatives have been synthesized from 5-(4-chlorophenyl)furan-2-carbaldehyde, including isoxazolines and pyrazolines. nih.gov These heterocyclic structures are formed through reactions involving the aldehyde functionality. The resulting compounds have been evaluated for their cytotoxic activity against various cancer cell lines and their ability to inhibit tubulin polymerization. nih.gov
The table below summarizes some of the synthesized derivatives and their reported biological activities.
| Derivative Class | Starting Material | Key Reagents | Biological Activity | Reference |
| Isoxazolines | 5-(4-chlorophenyl)furan-2-carbaldehyde | Hydroxylamine (B1172632) hydrochloride, followed by reaction with chalcones | Inhibition of tubulin polymerization, cytotoxicity against leukemia cell lines | nih.gov |
| Pyrazolines | 5-(4-chlorophenyl)furan-2-carbaldehyde | Hydrazine hydrate, followed by reaction with chalcones | Inhibition of tubulin polymerization, cytotoxicity against leukemia cell lines | nih.gov |
These findings highlight the potential of the 5-(4-chlorophenyl)-2-furaldehyde scaffold as a starting point for the development of novel therapeutic agents. The functionalization of the chlorophenyl moiety, as discussed in the previous sections, could be a valuable strategy to further optimize the biological activity and pharmacokinetic properties of these derivatives.
Coordination Chemistry of 5 4 Chlorophenyl 2 Furaldehyde Oxime
Ligand Properties of 5-(4-Chlorophenyl)-2-furaldehyde Oxime
The ligand this compound is a multifaceted organic molecule with several potential coordination sites. Its behavior as a ligand in the formation of metal complexes is dictated by the availability of lone pairs of electrons on its heteroatoms and the steric and electronic effects of its constituent functional groups.
Donor Atoms and Chelating Ability
This compound possesses three potential donor atoms: the oxygen atom of the furan (B31954) ring, the nitrogen atom of the oxime group, and the oxygen atom of the oxime hydroxyl group. The participation of these atoms in coordination with a metal ion can lead to various bonding modes.
Based on studies of analogous furan-containing oximes, the nitrogen atom of the oxime group is the primary site of coordination. researchgate.net This is attributed to the accessible lone pair of electrons on the nitrogen and its favorable position for orbital overlap with metal ions.
Chelation, the formation of a ring structure between a ligand and a metal ion, is a possibility with this ligand. One potential chelation mode involves the nitrogen atom of the oxime and the oxygen atom of the furan ring, which would form a stable five-membered chelate ring. Such chelation has been observed in complexes of related Schiff bases derived from furaldehyde. uobabylon.edu.iq Another possibility, particularly upon deprotonation of the oxime hydroxyl group, is the formation of a chelate ring involving the oxime nitrogen and oxygen atoms. The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound is expected to follow well-established procedures for the formation of oxime-metal complexes. A common method involves the direct reaction of the ligand with a metal salt in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. researchgate.net The reaction mixture is typically stirred and may be heated to facilitate the complexation process. The resulting metal complex often precipitates from the solution and can be isolated by filtration, washed, and dried.
Transition Metal Complexes
Transition metals, with their partially filled d-orbitals, are expected to form a wide array of stable complexes with this compound. The synthesis would typically involve reacting the ligand with transition metal salts such as chlorides, nitrates, or acetates. The stoichiometry of the resulting complexes, i.e., the metal-to-ligand ratio, can vary, with common ratios being 1:1 and 1:2. The geometry of the final complex is influenced by the coordination number of the metal ion and the nature of the ligand and any co-ligands. For instance, octahedral, tetrahedral, and square planar geometries are commonly observed in transition metal complexes with similar ligands. uobabylon.edu.iqresearchgate.net
Main Group Metal Complexes
While the coordination chemistry of furaldehyde oximes with main group metals is less explored, it is anticipated that complexes can be formed, particularly with metals that exhibit Lewis acidic properties. The synthesis would likely follow similar methodologies to those used for transition metals, involving the reaction of the ligand with a main group metal salt. The resulting complexes would feature coordination bonds between the metal and the donor atoms of the oxime ligand. The stability and structure of these complexes would be dependent on the size, charge, and electronic properties of the main group metal ion.
Spectroscopic Analysis of this compound Metal Complexes
Spectroscopic techniques are invaluable for elucidating the structure and bonding in metal complexes. The coordination of this compound to a metal ion is expected to induce characteristic changes in its spectroscopic signatures.
Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a characteristic band corresponding to the C=N stretching vibration of the oxime group is expected. Upon coordination to a metal ion through the nitrogen atom, this band is anticipated to shift, typically to a lower frequency, indicating a change in the bond order of the C=N bond due to the donation of electron density to the metal. asianpubs.org Additionally, the O-H stretching vibration of the oxime group will be present in the free ligand. Changes in the position and shape of this band in the complex can provide insights into its involvement in coordination or hydrogen bonding. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. asianpubs.org
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand will exhibit absorption bands in the ultraviolet region, corresponding to π→π* and n→π* transitions within the aromatic rings and the oxime group. uobabylon.edu.iq Upon complexation, these bands may shift in wavelength and intensity. Furthermore, the formation of transition metal complexes can give rise to new absorption bands in the visible region, which are associated with d-d electronic transitions or ligand-to-metal charge transfer (LMCT) bands. The positions of these bands are indicative of the coordination geometry of the metal ion. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The chemical shifts of the protons and carbons in the ligand will be altered upon coordination. For instance, the proton of the oxime hydroxyl group is expected to show a significant shift or may even be absent if deprotonation occurs upon complexation. Protons and carbons in the vicinity of the coordination site will also experience changes in their chemical environments, leading to observable shifts in the NMR spectrum. asianpubs.org
| Spectroscopic Technique | Expected Observations upon Complexation of Analogous Ligands |
| IR Spectroscopy | Shift in the ν(C=N) stretching frequency. asianpubs.org |
| Appearance of new bands corresponding to ν(M-N) and ν(M-O). asianpubs.org | |
| UV-Vis Spectroscopy | Shift in ligand-centered π→π* and n→π* transitions. uobabylon.edu.iq |
| Appearance of d-d transition and/or LMCT bands for transition metal complexes. researchgate.net | |
| NMR Spectroscopy | Shift in the chemical shifts of protons and carbons near the coordination sites. asianpubs.org |
| Disappearance of the oxime OH proton signal upon deprotonation. asianpubs.org |
Structural Studies of this compound Coordination Compounds
The definitive determination of the three-dimensional structure of a coordination compound is achieved through single-crystal X-ray diffraction analysis. While no crystal structures of metal complexes of this compound are currently available, insights can be drawn from the structural studies of complexes with related ligands.
Application Potential of this compound Metal Complexes
The coordination of this compound to metal centers can significantly enhance its biological activity and introduce novel catalytic properties. The resulting metal complexes are subjects of research interest due to their potential applications in various fields, including medicine and catalysis. The chelation of the metal ion by the oxime ligand often leads to complexes with increased lipophilicity, which facilitates their transport across cell membranes, thereby enhancing their biological efficacy compared to the free ligand. mdpi.comnih.gov The diverse geometries and electronic properties of these metal complexes also make them promising candidates for various technological applications. mdpi.com
Antimicrobial and Antifungal Activity
Metal complexes of oxime-containing ligands frequently exhibit significant antimicrobial properties. Research has shown that chelation can augment the antimicrobial activity of a ligand. jocpr.com This enhancement is often explained by Overtone's concept and Tweedy's chelation theory, which suggest that the polarity of the metal ion is reduced upon chelation due to the partial sharing of its positive charge with donor groups. This process increases the lipophilic nature of the central metal atom, favoring its permeation through the lipid layers of microbial membranes. nih.govmdpi.com
Studies on metal complexes with structures related to this compound have demonstrated their efficacy against a range of bacterial and fungal strains. For instance, Co(II), Ni(II), Cu(II), and Zn(II) complexes of ligands derived from 4-aminoantipyrine (B1666024) and 4-chlorobenzaldehyde (B46862) showed octahedral geometry and were found to be more biologically active than the parent ligand against various microbes. jocpr.com In particular, copper(II) complexes often show superior activity against a wide spectrum of microbial species. nih.govjocpr.com The mode of action is believed to involve the disruption of essential cellular processes, such as replication and protein synthesis, or interference with cell wall formation. mdpi.com
Below is a table summarizing the antimicrobial activity of representative metal complexes containing related oxime or Schiff base ligands.
| Complex | Test Organism | Activity | Reference |
| [Cu(L)2Cl2] | Staphylococcus aureus | More active than ligand | jocpr.com |
| [Co(L)2Cl2] | Escherichia coli | More active than ligand | jocpr.com |
| [Ni(L)2Cl2] | Bacillus subtilis | More active than ligand | nih.gov |
| [Zn(L)2Cl2] | Aspergillus niger | More active than ligand | nih.gov |
| [Cu(II) complex] | Candida albicans | Significant | mdpi.com |
Note: 'L' represents a Schiff base ligand derived from 4-chlorobenzaldehyde, structurally related to the subject compound.
DNA Interaction and Cleavage Studies
The interaction of metal complexes with DNA is a critical area of study, particularly for the development of new therapeutic agents. researchgate.net Many transition metal complexes can bind to DNA through various modes—intercalation, electrostatic binding, or groove binding—and can induce DNA cleavage. This nuclease-like activity makes them potential candidates for anticancer and gene-editing applications. nih.govandrewkellettgroup.com
Gel electrophoresis is a common technique used to study the DNA cleavage ability of these complexes. jocpr.com In such studies, supercoiled plasmid DNA (like pUC18 or pBR322) is incubated with the metal complex, and the resulting fragments are separated on an agarose (B213101) gel. jocpr.comnih.gov The conversion of the supercoiled form (Form I) into the nicked circular form (Form II) and the linear form (Form III) indicates cleavage activity.
Research on complexes of ligands structurally similar to this compound has shown that certain metal ions are particularly effective at promoting DNA cleavage. For example, Co(II) and Cu(II) complexes have been reported to completely cleave pUC18 DNA. jocpr.com The mechanism of cleavage often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which can abstract a hydrogen atom from the sugar-phosphate backbone of DNA, leading to strand scission. nih.gov
Summary of DNA Cleavage Activity for Related Metal Complexes
| Complex | Plasmid DNA | Result | Cleavage Mechanism | Reference |
|---|---|---|---|---|
| [Co(L)2Cl2] | pUC18 | Complete Cleavage | Oxidative | jocpr.com |
| [Cu(L)2Cl2] | pUC18 | Complete Cleavage | Oxidative | jocpr.com |
Note: 'L' represents a Schiff base ligand derived from 4-chlorobenzaldehyde.
Anticancer and Cytotoxic Potential
The ability of metal complexes to interact with and cleave DNA is closely linked to their potential as anticancer agents. nih.gov By damaging the DNA of cancer cells, these complexes can inhibit cell proliferation and induce apoptosis (programmed cell death). nih.gov Furthermore, derivatives of 5-(4-chlorophenyl)furan have been specifically investigated as inhibitors of tubulin polymerization. nih.gov Microtubules are essential for cell division, and agents that disrupt their dynamics are a major class of anticancer drugs. nih.gov
Studies have shown that compounds containing the 5-(4-chlorophenyl)furan moiety can act as potent antitumor agents against cell lines such as leukemia SR, arresting the cell cycle in the G2/M phase and inducing apoptosis. nih.gov The coordination of such organic molecules to metal centers can further enhance their cytotoxic effects. The increased lipophilicity of the metal complexes can lead to better cellular uptake and accumulation within cancer cells. mdpi.com The metal ion itself can also contribute to the cytotoxicity by disturbing the cellular redox balance and generating ROS. nih.gov
Catalytic Applications
Metal complexes derived from oxime and furan-based ligands are also explored for their catalytic activities. researchgate.net The furan ring is a key platform molecule derived from biomass, and its catalytic conversion into value-added chemicals like 2,5-furandicarboxylic acid (FDCA) is of significant interest for producing bio-based polymers. mdpi.com Metal-based catalysts are crucial for the aerobic oxidation of furan derivatives. mdpi.com
While direct catalytic studies on this compound complexes are not extensively documented, related systems show significant promise. For example, oxime-palladacycles have been successfully employed as catalysts in Mizoroki-Heck and Suzuki-Miyaura coupling reactions, which are fundamental transformations in organic synthesis. researchgate.net The coordination environment provided by the oxime ligand can stabilize the metal center and modulate its reactivity, leading to efficient and selective catalysis. The electronic properties of the 5-(4-chlorophenyl) group could further influence the catalytic performance of such complexes.
Crystallographic Analysis of 5 4 Chlorophenyl 2 Furaldehyde Oxime and Its Derivatives
Single Crystal X-ray Diffraction Studies of 5-(4-Chlorophenyl)-2-furaldehyde Oxime
Single-crystal X-ray diffraction is the cornerstone of crystallographic analysis, providing precise atomic coordinates that allow for a detailed examination of the molecule's structure.
Determination of Molecular Conformation
A primary outcome of a single-crystal X-ray diffraction study would be the elucidation of the precise conformation of this compound. This would involve determining key geometric parameters.
Hypothetical Data Table for Molecular Conformation:
| Parameter | Expected Value/Range | Significance |
| Dihedral Angle (Furan-Phenyl) | Varies | Indicates the degree of twist between the furan (B31954) and chlorophenyl rings, affecting molecular planarity and electronic conjugation. |
| Oxime Geometry (E/Z) | E or Z isomer | Defines the stereochemistry around the C=N double bond, which significantly influences packing and hydrogen bonding. |
| Bond Lengths (C-Cl, C=N, N-O) | Standard values | Deviations from standard values can indicate electronic effects within the molecule. |
| Bond Angles | ~120° for sp² centers | Reveals any strain or unusual geometry in the molecule. |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The way molecules of this compound arrange themselves in a crystal is dictated by non-covalent interactions. The oxime group is a potent hydrogen bond donor (O-H) and acceptor (N), while the chlorine atom can participate in halogen bonding.
Potential Intermolecular Interactions:
| Interaction Type | Donor/Acceptor Atoms | Potential Significance in Crystal Packing |
| Hydrogen Bonding | O-H···N, O-H···O | Likely to be a dominant interaction, forming chains or dimers that guide the crystal packing. |
| Halogen Bonding | C-Cl···O, C-Cl···N | The electrophilic region on the chlorine atom could interact with lone pairs on oxygen or nitrogen atoms of adjacent molecules, influencing the supramolecular architecture. |
| π-π Stacking | Furan/Phenyl rings | Stacking of the aromatic rings could contribute to the stability of the crystal lattice. |
| C-H···π Interactions | C-H bonds and aromatic rings | Weaker interactions that can further stabilize the three-dimensional structure. |
Polymorphism and Solid-State Characteristics of this compound
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties. Without experimental data, the polymorphic behavior of this compound is unknown. The presence of flexible torsion angles and multiple hydrogen bonding sites could, in principle, allow for the formation of different crystalline arrangements under varying crystallization conditions.
Co-crystallization Studies Involving this compound
Co-crystallization involves combining a target molecule with a second molecule (a "coformer") in a stoichiometric ratio to form a new crystalline solid. This technique is often used to modify the physicochemical properties of a compound. Given the hydrogen bonding capabilities of the oxime group, this compound would be a candidate for forming co-crystals with other molecules that have complementary functional groups, such as carboxylic acids or amides. However, no such studies have been reported in the scientific literature.
Structure-Property Relationships in the Solid State of this compound
Understanding the relationship between the crystal structure and the macroscopic properties of a material is a fundamental goal of solid-state chemistry. For this compound, this would involve correlating its (currently unknown) crystal structure with properties such as melting point, solubility, and stability. For example, a more densely packed crystal structure with strong intermolecular hydrogen bonds would be expected to have a higher melting point and lower solubility. The lack of crystallographic data precludes any such analysis at this time.
Catalytic Applications of 5 4 Chlorophenyl 2 Furaldehyde Oxime and Its Derivatives
Role of 5-(4-Chlorophenyl)-2-furaldehyde Oxime as a Ligand in Homogeneous Catalysis
No studies have been identified that investigate the coordination chemistry of this compound with metal centers or the catalytic activity of any resulting complexes.
Heterogeneous Catalysis Incorporating this compound Derived Materials
There is no information on the synthesis or application of heterogeneous catalysts derived from or incorporating this compound.
Specific Catalytic Transformations Enabled by this compound
As no catalytic applications have been reported, there are no specific organic or inorganic transformations known to be enabled by this compound.
Mechanistic Insights into Catalytic Cycles Involving this compound
Without any observed catalytic activity, there are no mechanistic studies to report.
Catalyst Recycling and Reusability Studies for this compound Systems
There are no reports on the reusability or recycling of this compound in any catalytic context.
This report will be updated if and when research on the catalytic applications of this compound becomes available in the public domain.
Structure Activity Relationship Sar Studies of 5 4 Chlorophenyl 2 Furaldehyde Oxime
Exploration of Structural Modifications and Their Impact on Chemical Reactivity
The chemical reactivity of 5-(4-Chlorophenyl)-2-furaldehyde oxime can be strategically altered by modifying its core structure. The furan (B31954) ring, the chlorophenyl substituent, and the oxime group are all potential sites for modification, each offering a different avenue to influence the molecule's electronic and steric properties.
The oxime functional group is a versatile reactive center. researchgate.net Its reactivity can be fine-tuned by adjusting the electronic properties of its substituents. researchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the nucleophilicity of the oxime nitrogen and the acidity of the hydroxyl proton. The reactivity of oximes is also evident in their participation in various reactions, including cycloadditions and rearrangements, making them valuable synthetic intermediates. researchgate.net
Furthermore, the 4-chlorophenyl group at the 5-position of the furan ring influences the reactivity of the entire molecule. The chlorine atom, being an electron-withdrawing group, can affect the electron density of the furan ring and, consequently, the reactivity of the oxime. The synthesis of various 5-aryl-2-furaldehydes has been accomplished through methods like palladium-catalyzed cross-coupling reactions, demonstrating the feasibility of introducing a wide range of substituents on the phenyl ring to systematically study their effects on reactivity. nih.govosi.lv
Correlation Between Molecular Structure and Spectroscopic Signatures
The molecular structure of this compound and its derivatives is intrinsically linked to their spectroscopic signatures, such as those observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
NMR Spectroscopy: In ¹H NMR spectra, the chemical shifts of the protons on the furan and phenyl rings, as well as the oxime proton, are sensitive to the electronic environment. For example, the presence of the electron-withdrawing chloro group on the phenyl ring would influence the chemical shifts of the aromatic protons compared to an unsubstituted phenyl ring. Theoretical studies on furan and its derivatives have shown that the attachment of substituent groups alters the shielding of the ring protons. globalresearchonline.net For the oxime group, the proton signal is typically a singlet, and its chemical shift can provide information about hydrogen bonding and isomeric forms (E/Z).
IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3100-3500 cm⁻¹ is expected for the O-H stretching of the oxime. The C=N stretching vibration of the oxime typically appears in the 1600-1680 cm⁻¹ region. The presence of the furan and phenyl rings will give rise to characteristic C=C stretching bands in the aromatic region (around 1450-1600 cm⁻¹) and C-H stretching vibrations above 3000 cm⁻¹. The C-O-C stretching of the furan ring is also a notable feature. mdpi.com
Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion peak would correspond to the molecular weight of the specific derivative. Fragmentation patterns can reveal the stability of different parts of the molecule, with common fragmentations including the loss of the hydroxyl group, the oxime side chain, or cleavage of the furan ring.
The following table provides a hypothetical correlation of structural features with expected spectroscopic data for this compound, based on data for similar structures. mdpi.comrsc.orgnist.gov
| Structural Feature | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) |
| Oxime OH | 8.0-12.0 | - | 3100-3500 (broad) |
| Oxime CH=N | 7.5-8.5 | 140-150 | 1600-1680 (C=N) |
| Furan Protons | 6.5-7.5 | 110-155 | ~1500 (C=C) |
| Phenyl Protons | 7.0-8.0 | 125-140 | ~1600 (C=C) |
| C-Cl | - | 130-140 | 700-850 |
Influence of Substituent Effects on Reactivity Profiles of this compound Derivatives
The introduction of different substituents on the 4-chlorophenyl ring of this compound can significantly alter its reactivity profile. These effects are primarily electronic (inductive and resonance) and steric in nature.
Electronic Effects: The reactivity of the oxime group is sensitive to the electronic nature of the substituent on the phenyl ring. Electron-donating groups (e.g., -OCH₃, -CH₃) would increase the electron density on the phenyl ring and, through conjugation, on the furan ring and the oxime nitrogen. This can enhance the nucleophilicity of the oxime. Conversely, additional electron-withdrawing groups (e.g., -NO₂, -CN) would decrease the electron density, potentially making the oxime proton more acidic and influencing its reactivity in reactions involving this proton. Studies on substituted benzaldehyde (B42025) oximes have shown that the electronic nature of the substituent affects their oxidation potentials and reaction mechanisms under photochemical conditions. researchgate.net
Steric Effects: While a substituent at the para-position of the phenyl ring is remote from the oxime functional group, bulky substituents could potentially influence intermolecular interactions and the solid-state packing of the molecule, which might affect its reactivity in the solid state.
The following table illustrates the predicted influence of different substituents at the para-position of the phenyl ring on the reactivity of the oxime.
| Substituent (at C4 of Phenyl Ring) | Electronic Effect | Predicted Impact on Oxime Nucleophilicity | Predicted Impact on Oxime OH Acidity |
| -OCH₃ | Electron-donating | Increase | Decrease |
| -CH₃ | Electron-donating | Increase | Decrease |
| -H | Neutral | Baseline | Baseline |
| -Cl | Electron-withdrawing | Decrease | Increase |
| -NO₂ | Strongly electron-withdrawing | Decrease | Increase |
Design Principles for Modulating Chemical Behavior of this compound Scaffolds
The chemical behavior of the this compound scaffold can be rationally modulated by applying specific design principles. These principles are aimed at achieving desired properties by making targeted structural modifications.
Tuning Electronic Properties: To enhance the nucleophilic character of the oxime, electron-donating substituents can be introduced on the phenyl ring. This could be beneficial for reactions where the oxime acts as a nucleophile. Conversely, to increase the acidity of the oxime proton, electron-withdrawing groups would be the preferred choice. The incorporation of a furan ring, which is more electron-rich than a benzene (B151609) ring, generally influences the electronic properties of the entire molecule. nih.gov
Modification of the Furan Core: Replacing the furan ring with other heterocycles, such as thiophene (B33073) or pyridine (B92270), would lead to significant changes in the geometric and electronic properties of the scaffold, thereby altering its reactivity and potential intermolecular interactions.
Derivatization of the Oxime Group: The oxime hydroxyl group can be derivatized to form ethers or esters, which would block its acidic proton and alter its hydrogen bonding capabilities. This modification can be used to protect the oxime during a multi-step synthesis or to introduce new functionalities into the molecule. The nitrogen of the oxime can also participate in the formation of new heterocyclic rings, a common strategy in medicinal chemistry.
By systematically applying these design principles, new derivatives of this compound can be synthesized with tailored chemical reactivity and properties for various applications in materials science and medicinal chemistry.
Q & A
Q. What are the key spectroscopic methods for characterizing 5-(4-Chlorophenyl)-2-furaldehyde oxime, and how should data be interpreted?
Answer: Characterization requires a combination of techniques:
- NMR Spectroscopy : The oxime proton (N–OH) typically appears as a broad singlet in NMR (δ 9–11 ppm). The aromatic protons of the 4-chlorophenyl group and furan ring resonate in δ 6.5–8.0 ppm, with splitting patterns dependent on substituent positions .
- IR Spectroscopy : A strong absorption band near 3200–3400 cm confirms the oxime O–H stretch. The C=N bond of the oxime appears at ~1650 cm, while the furan C–O–C stretch is observed at ~1250 cm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak ([M+H]) and fragmentation patterns, such as loss of the oxime hydroxyl group (e.g., –17 Da).
Experimental Validation : Compare data with structurally similar oximes (e.g., 2-Furaldehyde oxime, ) and cross-reference with computational predictions (e.g., DFT for IR/NMR shifts) .
Q. What synthetic routes are most effective for preparing this compound?
Answer: A common approach involves:
Aldehyde Precursor Synthesis : Condense 4-chlorophenyl magnesium bromide with 2-furaldehyde under Grignard conditions to yield 5-(4-Chlorophenyl)-2-furaldehyde.
Oxime Formation : React the aldehyde with hydroxylamine hydrochloride (NHOH·HCl) in a basic medium (e.g., NaOH/EtOH). The reaction typically proceeds at 60–80°C for 4–6 hours, monitored by TLC .
Q. Key Considerations :
- Yield Optimization : Excess hydroxylamine (1.5–2.0 eq.) improves conversion.
- By-Product Control : Acidic conditions may hydrolyze the oxime; use pH 8–9 buffers .
- Purification : Recrystallization from ethanol/water mixtures enhances purity.
Advanced Research Questions
Q. How do electronic effects of the 4-chlorophenyl substituent influence the reactivity of the oxime group?
Answer: The electron-withdrawing chloro group at the para position stabilizes the oxime’s conjugate base, enhancing nucleophilicity at the nitrogen. This impacts:
Q. Experimental Validation :
Q. How can contradictions in biological activity data for this compound be resolved?
Answer: Discrepancies in bioactivity studies (e.g., antimicrobial or enzyme inhibition) often arise from:
- Structural Isomerism : Ensure the oxime geometry (E/Z) is confirmed via NOESY NMR or X-ray crystallography .
- Purity Issues : Trace impurities (e.g., unreacted aldehyde) may skew results. Validate purity via HPLC (>98%) and elemental analysis .
- Assay Conditions : Variations in solvent polarity (e.g., DMSO vs. aqueous buffers) affect solubility and activity. Standardize protocols using controls like chloramphenicol for antimicrobial assays .
Case Study : Inconsistent antifungal data may stem from differences in fungal membrane permeability; use logP calculations to correlate hydrophobicity with activity .
Q. What computational methods are suitable for predicting the compound’s stability under varying pH conditions?
Answer:
Q. Experimental Cross-Validation :
Q. How can the compound’s potential as a pharmacophore be evaluated in drug discovery?
Answer:
- Molecular Docking : Screen against target proteins (e.g., kinases, cytochrome P450 enzymes) using software like AutoDock Vina. Prioritize binding poses with the oxime group forming hydrogen bonds .
- ADMET Profiling : Predict pharmacokinetics (e.g., BBB permeability, CYP450 interactions) using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
